![molecular formula C15H16N2O3S B183305 Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate CAS No. 43028-57-5](/img/structure/B183305.png)
Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C15H16N2O3S It is a thiophene derivative, characterized by the presence of an ethyl ester, an amino group, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and phenylcarbamoyl groups. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Biological Activities
This compound has been studied for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Some notable applications include:
- Anticancer Activity : Research indicates that thiophene derivatives, including this compound, exhibit cytotoxic effects against several cancer cell lines. Studies have shown that they can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .
- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Therapeutic Applications
The therapeutic potential of this compound can be summarized as follows:
Case Studies
Several case studies have investigated the efficacy of this compound:
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Efficacy :
- Mechanism of Action :
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
- 2-amino-4-methylpyrimidine-5-carboxylate
- Indole derivatives
Uniqueness
Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, with a CAS number of 43028-57-5, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment. This article delves into its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
- CAS Number : 43028-57-5
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The following table summarizes key findings from various research studies regarding its biological activity:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in MCF-7 cells, evidenced by increased early and late apoptotic cell populations. Flow cytometry analysis indicated a significant increase in cells undergoing apoptosis compared to untreated controls .
- Cell Cycle Arrest : this compound causes cell cycle arrest primarily at the G2/M phase, leading to an accumulation of cells in this phase. This effect may contribute to its antiproliferative properties .
- Inhibition of Autophagy : While the compound does not significantly induce autophagic cell death, it inhibits autophagic processes, further supporting its role as an effective antiproliferative agent .
In Vitro Studies
In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a substantial reduction in cell viability and increased apoptosis rates. The study reported that treatment led to a significant increase in necrotic cell death as well .
In Vivo Studies
In vivo experiments on SEC-bearing mice showed that administration of the compound resulted in a marked decrease in tumor mass compared to control groups receiving standard chemotherapy agents like 5-FU (5-fluorouracil). The reduction in tumor mass was accompanied by improvements in hematological parameters, indicating potential protective effects against chemotherapy-induced myelosuppression .
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDPRGVPYOPPBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351344 | |
Record name | ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803657 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
43028-57-5 | |
Record name | ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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